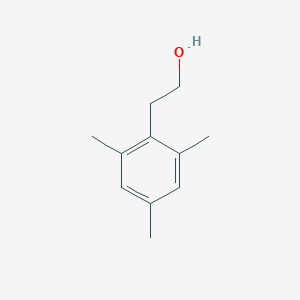

2-Mesitylethanol

説明

Historical Context and Evolution of Research on Arylethanols

The study of arylethanols is deeply rooted in the fundamental principles of organic chemistry. Early research into alcohols in the 19th and 20th centuries established their core reactions, such as oxidation to aldehydes and carboxylic acids, and dehydration to form alkenes or ethers. libretexts.org The Williamson ether synthesis, developed in the 1850s, provided a foundational method for creating ethers from alcohols, a reaction class where arylethanols continue to be relevant substrates. acs.org

The mid-20th century saw the rise of mechanistic studies, with researchers investigating the nuances of reactions like the SN1 (Substitution Nucleophilic Unimolecular) pathway for 1-arylethanol derivatives in the 1980s. capes.gov.br Simultaneously, the field of biocatalysis began to emerge, with early work in the 1960s and 1970s exploring the use of alcohol dehydrogenases (ADHs) from microorganisms for the stereoselective reduction of ketones to chiral alcohols, a technique widely applied to arylethanol synthesis. mdpi.com

A significant conceptual advance came with the "borrowing hydrogen" methodology, which gained traction in the 1980s. acs.org This approach uses a catalyst to temporarily "borrow" hydrogen from an alcohol, forming an intermediate aldehyde or ketone that can then react with other nucleophiles before the hydrogen is returned, enabling transformations like N-alkylation and C-C bond formation directly from stable alcohols. acs.org More recent decades have focused on developing highly selective and sustainable catalytic systems, including those using earth-abundant metals like iron, to mediate reactions such as the dehydrative etherification of arylethanols. acs.orgacs.org This evolution from fundamental reaction discovery to sophisticated, atom-economical catalytic processes sets the stage for the study of specific, structurally unique molecules like 2-Mesitylethanol.

Significance of this compound in Organic Synthesis and Medicinal Chemistry

The importance of this compound lies in its utility as a versatile synthetic intermediate, largely due to the steric hindrance imposed by the three methyl groups on the aromatic ring. This feature influences reaction selectivity and stability of the resulting products.

In organic synthesis, this compound is a key substrate in modern etherification reactions. Research has demonstrated its successful use in iron(III) triflate-catalyzed dehydrative cross-etherification with primary alcohols. acs.org Similarly, it participates in alkoxyhydrosilane-mediated cross-etherification reactions, which proceed via the formation of a carbocation derived from the benzyl (B1604629) alcohol. nih.govrsc.org These methods provide efficient pathways to unsymmetrical ethers, which are important structural motifs in many chemical fields. nih.gov The table below summarizes key findings from a study on such etherification reactions.

| Reactant 1 | Reactant 2 | Catalyst/Mediator | Yield | Reference |

| 1-Mesitylethanol | Ethanol (B145695) | (EtO)₂MeSiH | 94% | nih.gov |

| 1-(p-Tolyl)ethanol | 1-Pentanol (B3423595) | Fe(OTf)₃ / NH₄Cl | 80% | acs.org |

| Diphenylmethanol | - (Self-condensation) | Fe(OTf)₃ / NH₄Cl | 82% | acs.org |

In medicinal chemistry, the direct biological application of this compound is not prominent; however, its role as a building block is significant. It is used in the synthesis of stable bioisosteres of acylhydrazones, which are classes of molecules investigated as enzyme inhibitors. nih.gov Specifically, this compound was used to synthesize an amide-linked bioisostere designed to inhibit the aspartic protease endothiapepsin, demonstrating its utility in constructing complex molecules for drug discovery programs. nih.gov Its derivatives are also central to important bioactive compounds; for instance, the broader 2-amino-1-arylethanol framework is present in top-selling pharmaceuticals and promising new drug candidates like the antituberculosis agent GSK-656. chemrxiv.org

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | tcichemicals.comthermofisher.com |

| Molecular Weight | 164.25 g/mol | thermofisher.com |

| Appearance | White solid / Crystal - Powder | tcichemicals.com |

| Melting Point | 81 - 83 °C | thermofisher.com |

| Boiling Point | 152 °C / 15 mmHg | chembk.com |

| Synonyms | 2-Hydroxyethylmesitylene, 2,4,6-Trimethylphenethyl Alcohol | tcichemicals.com |

| CAS Number | 6950-92-1 | tcichemicals.com |

Overview of Current Research Landscape and Emerging Trends

The contemporary research landscape involving arylethanols, including this compound, is focused on the development of novel, efficient, and sustainable synthetic methodologies. A prominent trend is the use of these compounds in advanced catalytic systems that offer high selectivity and atom economy.

One major area of emerging research is the use of arylethanol structures as models for the depolymerization of lignin, a complex polymer rich in arylether linkages. nih.gov Ruthenium-catalyzed C-O bond cleavage of 2-aryloxy-1-arylethanols provides a redox-neutral strategy for breaking down lignin-related polymers into valuable smaller molecules, which is a critical goal for creating sustainable biofuels and chemical feedstocks. nih.gov

Another trend is the application of electrochemistry for C-C bond cleavage. nih.gov The electrochemical deconstructive functionalization of 2-arylalcohols showcases a modern approach to substrate activation, where anodic oxidation of the aromatic ring facilitates the cleavage of benzylic bonds. nih.gov This method represents a shift towards using electricity as a "reagentless" tool in organic synthesis.

Furthermore, the development of modular cross-coupling strategies to access enantiopure aminoalcohols continues to be a frontier in medicinal chemistry. chemrxiv.org While not directly using this compound, these modern Ni-electrocatalytic methods, which construct complex chiral aminoalcohols in a single step, highlight the ongoing drive to simplify the synthesis of medicinally relevant scaffolds derived from arylethanol precursors. chemrxiv.org The continued exploration of earth-abundant metal catalysts, such as iron, for traditional reactions like etherification also underscores a commitment to greener and more cost-effective chemical synthesis. acs.orgacs.org

Structure

3D Structure

特性

IUPAC Name |

2-(2,4,6-trimethylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZPTDPHVFTOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219739 | |

| Record name | 2-Hydroxyethylmesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6950-92-1 | |

| Record name | 2,4,6-Trimethylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6950-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mesitylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006950921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6950-92-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyethylmesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethylmesitylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Mesitylethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW9B824K7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Mesitylethanol and Its Derivatives

Direct Synthesis Approaches to 2-Mesitylethanol

Direct synthesis methods focus on constructing the core carbon skeleton of this compound, typically through the formation of a new carbon-carbon or carbon-oxygen bond.

Ruthenium complexes are effective catalysts for dehydrogenative coupling reactions, which form C-C bonds by removing hydrogen gas, representing a green and atom-economical synthetic route. thieme-connect.comthieme-connect.de These reactions can couple alcohols with various partners. hbni.ac.innih.gov For instance, catalytic systems have been developed for the self-coupling of primary alcohols to produce esters and β-alkylated alcohols. thieme-connect.com A significant challenge in cross-coupling two different alcohols is controlling selectivity to minimize the formation of undesired self-coupled products. thieme-connect.com

The synthesis of β-disubstituted ketones directly from two different secondary alcohols has been achieved using ruthenium catalysis, proceeding through a sequence of dehydrogenation, aldol (B89426) condensation, and subsequent selective hydrogenation. thieme-connect.com While direct synthesis of this compound via this specific route is not explicitly detailed, the underlying principle of ruthenium-catalyzed dehydrogenative coupling of an appropriate mesityl precursor with a C2-alcohol synthon represents a plausible synthetic strategy. thieme-connect.defigshare.com The efficiency of such reactions can be highly dependent on reaction conditions, including hydrogen pressure, which can shift the equilibrium between dehydrogenation and hydrogenation. nih.gov

Iron, an abundant and environmentally benign metal, serves as an efficient catalyst for etherification reactions. nih.gov Iron(III) triflate, in particular, has been shown to be an effective catalyst for the direct and selective dehydrative etherification of alcohols under mild, open-air conditions, generating water as the sole byproduct. acs.org The addition of ammonium (B1175870) chloride as a co-catalyst can suppress side reactions, ensuring high selectivity for the ether product. acs.org

This methodology has been successfully applied to the synthesis of both symmetrical and unsymmetrical ethers from benzylic secondary alcohols. acs.org For example, 1-mesitylethanol, a structural isomer of this compound, can be reacted with a primary alcohol like 1-pentanol (B3423595) to yield the corresponding unsymmetrical ether. acs.org The reaction mechanism is believed to proceed through the in situ formation of a benzylic carbocation. acs.org Furthermore, the process can be used for transetherification, where a symmetrical ether reacts with an alcohol to form a more thermodynamically stable unsymmetrical ether. nih.govacs.org

Table 1: Iron-Catalyzed Synthesis of Unsymmetrical Ethers from Secondary Alcohols Reaction Conditions: Secondary alcohol (0.5 mmol), primary alcohol (2 mL), Fe(OTf)₃ (5 mol%), NH₄Cl (5 mol%), stirred at room temperature.

| Entry | Secondary Alcohol | Primary Alcohol | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 1-Phenylethanol (B42297) | Methanol (B129727) | 2 | 85 | acs.org |

| 2 | 1-(p-Tolyl)ethanol | Ethanol (B145695) | 4 | 88 | acs.org |

| 3 | 1-Mesitylethanol | 1-Pentanol | 12 | 45 | acs.org |

| 4 | 1-(4-Chlorophenyl)ethanol | Methanol | 10 | 91 | acs.org |

| 5 | 1-(p-Tolyl)ethanol | Benzyl (B1604629) alcohol | 3 | 95 | acs.org |

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and transition metal catalysis offers powerful tools for this purpose. nih.govrsc.org Cross-coupling reactions catalyzed by late transition metals like palladium and nickel are widely used to create C-C bonds by reacting organometallic reagents with organic halides. These methods, including the Nobel Prize-winning Suzuki, Heck, and Negishi reactions, have revolutionized the synthesis of complex molecules such as bioactive compounds and functional materials. nih.gov

The synthesis of the 2-mesitylethyl skeleton could be envisioned using these established cross-coupling strategies. For example, a mesityl halide could be coupled with an organometallic reagent containing a protected two-carbon ethanol unit. The fundamental steps in these catalytic cycles typically involve oxidative addition, transmetalation, and reductive elimination. libretexts.org While these methods are broadly applicable, their specific use for the direct synthesis of this compound would depend on the availability of suitable starting materials and optimization of reaction conditions.

Iron-Catalyzed Etherification and Transetherification Reactions

Synthesis of Chiral this compound

Producing enantiomerically pure alcohols is critical for the pharmaceutical and fine chemical industries. Asymmetric synthesis methods are employed to create specific stereoisomers of chiral molecules like this compound.

Asymmetric hydrogenation is a highly efficient and atom-economical method for producing chiral alcohols from prochiral ketones or aldehydes. ethz.chnih.gov This transformation utilizes chiral catalysts, most commonly based on ruthenium, rhodium, or iridium, to selectively add hydrogen across the C=O double bond, creating a defined stereocenter. nih.govajchem-b.com The success of these reactions often relies on a substrate having a functional group near the carbonyl that can coordinate to the metal catalyst, guiding the stereochemical outcome. ethz.ch

Catalysts such as Ru-BINAP complexes are renowned for their high enantioselectivity in the hydrogenation of a wide range of ketones. nih.gov However, sterically hindered ketones, such as those bearing a bulky mesityl group, can present a significant challenge, sometimes resulting in low reactivity and enantioselectivity. nih.gov For instance, the asymmetric hydrogenation of the sterically demanding pinacolone (B1678379) with a standard TolBINAP/DPEN-Ru catalyst gives the corresponding alcohol in low yield and enantiomeric excess (ee). nih.gov Overcoming this requires careful design of the catalyst's chiral environment to accommodate bulky substrates while maintaining high stereocontrol. nih.gov

Table 2: Representative Asymmetric Hydrogenation of Ketones Data generalized from typical results using Ru(II)-based catalysts.

| Substrate (Ketone) | Catalyst System | Product (Chiral Alcohol) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Acetophenone | (S)-TolBINAP/(S,S)-DPEN-Ru(II) | (R)-1-Phenylethanol | >99 | nih.gov |

| 4-Chromanone | MsDPEN-Cp*Ir | (S)-4-Chromanol | 99 | nih.gov |

| Pinacolone (tert-Alkyl Ketone) | (S)-TolBINAP/(S,S)-DPEN-Ru(II) | (S)-3,3-Dimethyl-2-butanol | 14 | nih.gov |

| Methyl (Z)-α-acetamidocinnamate | Rh-(R,R)-Et-DuPhos | N-Acetyl-(R)-phenylalanine methyl ester | >95 | ajchem-b.com |

Kinetic resolution (KR) is a powerful technique for separating enantiomers from a racemic mixture. wikipedia.org The method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. wikipedia.orgdiva-portal.org In the context of alcohols, acylative kinetic resolution is common, where one enantiomer of a racemic alcohol is acylated much faster than the other, allowing for the separation of the unreacted, enantioenriched alcohol from the acylated product. researchgate.netnih.gov

The efficiency of a kinetic resolution is described by the selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers. High s-values are necessary to obtain products with high enantiomeric excess. thieme-connect.de Non-enzymatic methods, using chiral organocatalysts, have emerged as viable alternatives to traditional enzyme-based resolutions. nih.gov For sterically demanding alcohols, such as 1-mesitylethanol, exceptionally high selectivity factors can be achieved. thieme-connect.de Using a chiral phosphine (B1218219) catalyst for enantioselective 2-methylpropanoylation, the kinetic resolution of 1-mesitylethanol reached a selectivity factor of 390, allowing for the recovery of the unreacted alcohol and the ester product in high yield and enantiopurity. thieme-connect.de This demonstrates that kinetic resolution is a highly effective strategy for accessing enantiopure forms of sterically hindered benzylic alcohols related to this compound. thieme-connect.de

Table 3: Kinetic Resolution of Sterically Demanding Alcohols Data from enantioselective acylation using a chiral phosphine catalyst.

| Substrate (Racemic Alcohol) | Selectivity Factor (s) | Recovered Alcohol (% ee) | Acylated Product (% ee) | Reference |

|---|---|---|---|---|

| 1-Phenylethanol | 42 | >90 | N/A | thieme-connect.de |

| 1-Mesitylethanol | 390 | >90 | >90 | thieme-connect.de |

Enzymatic Kinetic Resolution (Esterification and Hydrolysis)

Chiral Ligand Design and Application in Asymmetric Synthesis

Chiral ligands are fundamental to modern asymmetric catalysis, modifying the selectivity of a metal center to favor the formation of one enantiomer over the other. nih.gov The design of effective chiral ligands is a crucial task, with C2-symmetric and non-symmetrical ligands being prominent classes. nih.govresearchgate.net

A key derivative of this compound, 2-Amino-2-mesitylethanol , serves as an important precursor for the synthesis of chiral bis(oxazoline) ligands. vulcanchem.com These ligands are pivotal in asymmetric catalysis. The synthesis involves the cyclization of the amino alcohol with a reagent like diethyl malonimidate dihydrochloride (B599025) to create a methylene-bridged bis(oxazoline) structure. vulcanchem.com This ligand can then coordinate with a metal, such as iron(II), to form a chiral catalyst capable of inducing asymmetry in reactions like the Suzuki-Miyaura cross-coupling. vulcanchem.com The bulky mesityl group on the ligand helps create a well-defined chiral pocket around the metal center, which is essential for high enantioselectivity. vulcanchem.com

Derivatization Strategies of this compound

The hydroxyl group of this compound is a versatile functional handle that allows for a wide range of derivatization reactions, yielding esters, ethers, and nitrogen-containing compounds with diverse properties and applications.

Esterification Reactions and Ester Derivatives

Esterification is a fundamental reaction where an alcohol reacts with a carboxylic acid or its derivative to form an ester. byjus.com this compound, as a primary alcohol, can be readily converted into a variety of ester derivatives. The reaction is typically slow and reversible when reacting directly with a carboxylic acid (Fischer esterification) and thus requires an acid catalyst, such as concentrated sulfuric acid, and heat to proceed effectively. chemguide.co.ukmasterorganicchemistry.com To drive the equilibrium towards the product, an excess of the alcohol or removal of water is often employed. masterorganicchemistry.com

More reactive acylating agents can be used for a faster and often irreversible reaction at milder conditions. These include:

Acid Chlorides (Acyl Chlorides): React vigorously with alcohols at room temperature to produce an ester and hydrogen chloride gas. chemguide.co.uk

Acid Anhydrides: React more slowly than acid chlorides, typically requiring gentle warming, to yield an ester and a carboxylic acid as a byproduct. chemguide.co.uk

| Reagent | Conditions | Products |

| Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄), heat. chemguide.co.uk | 2-Mesitylethyl ester, Water |

| Acid Chloride (R-COCl) | Room temperature. chemguide.co.uk | 2-Mesitylethyl ester, Hydrogen Chloride |

| Acid Anhydride (R-CO)₂O | Gentle warming. chemguide.co.uk | 2-Mesitylethyl ester, Carboxylic Acid |

Etherification Reactions for Unsymmetrical Ethers

The synthesis of unsymmetrical ethers, where the two organic groups attached to the oxygen atom are different, can be achieved from this compound using several methods.

A classic approach is the Williamson ether synthesis , which involves a two-step process. doubtnut.com First, this compound is deprotonated with a strong base (like sodium hydride) to form the corresponding sodium alkoxide. This alkoxide then acts as a nucleophile, attacking a primary alkyl halide in an S_N2 reaction to form the unsymmetrical ether. doubtnut.com

More recent methods involve the direct, iron-catalyzed dehydrative coupling of two different alcohols. nih.govacs.org This approach is highly atom-economical, producing water as the only byproduct. acs.org However, the formation of unsymmetrical ethers can be sensitive to steric hindrance on the alcohol substrates. nih.govacs.org For example, the reaction of the sterically bulky 1-mesitylethanol with a primary alcohol like 1-pentanol can be challenging but has been shown to yield the corresponding unsymmetrical ether under optimized, iron-catalyzed conditions. nih.govacs.org

Formation of Nitrogen-Containing Derivatives (e.g., Amino alcohols, Imidazoles)

The synthesis of nitrogen-containing derivatives from precursors related to this compound opens pathways to compounds with significant biological and catalytic potential.

Amino Alcohols: The chiral amino alcohol 2-Amino-2-mesitylethanol is a valuable derivative. One synthetic route involves a Grignard reaction where mesityl magnesium bromide is added to a protected aldehyde, followed by deprotection and amination steps to yield the final amino alcohol product. vulcanchem.com This compound contains both a hydroxyl and an amino group, making it a versatile building block, particularly for chiral ligands. vulcanchem.com

Imidazoles: Imidazoles are a class of five-membered aromatic heterocycles containing two nitrogen atoms. nih.gov While not directly synthesized from this compound, its structural motifs can be incorporated into imidazole (B134444) synthesis. The Radziszewski synthesis is a classic method that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. ajrconline.orgresearchgate.net A mesityl-containing aldehyde (e.g., mesitylaldehyde) could be used in this reaction to produce a mesityl-substituted imidazole. Other methods include metal-catalyzed cyclizations and multicomponent reactions, which offer versatile routes to a wide array of substituted imidazole derivatives. ajrconline.org

Advanced Functionalization for Tailored Properties

The functionalization of this compound is a key strategy for modifying its inherent properties to suit specific applications in materials science, catalysis, and pharmacology. By introducing new functional groups onto the aromatic ring or modifying the hydroxyl group, researchers can fine-tune characteristics such as reactivity, solubility, and thermal stability. Advanced catalytic methods have been developed to achieve these transformations with high selectivity and efficiency.

One approach involves the direct modification of the hydroxyl group. For instance, iron-catalyzed etherification reactions have been used to synthesize unsymmetrical ethers from secondary alcohols like 1-mesitylethanol. acs.org This method allows for the coupling of 1-mesitylethanol with other alcohols, such as 1-pentanol, to form the corresponding ether, demonstrating a viable pathway for creating derivatives with altered polarity and solvent compatibility. acs.org Similarly, alkoxyhydrosilane-mediated cross-etherification provides another route to unsymmetrical dialkyl ethers, showcasing the versatility of modifying the alcohol moiety. researchgate.net

Another significant area of functionalization is the formation of new carbon-carbon bonds. Ruthenium-catalyzed reactions have been employed for the β-methylation of secondary alcohols using methanol as a methylating agent, although sterically hindered substrates like 1-mesitylethanol may require longer reaction times for moderate yields. researchgate.net More complex C-C couplings, such as the synthesis of β-disubstituted ketones, have also been explored. thieme-connect.de In a ruthenium-catalyzed reaction between 1-mesitylethanol and heptan-4-ol, the expected alkylated product was formed, highlighting a "borrowing-hydrogen" pathway that can be influenced by steric factors. thieme-connect.de Furthermore, manganese-catalyzed coupling of sterically hindered 1-mesitylethanol with 1,5-pentanediol (B104693) has been shown to selectively form a ketone, indicating that the reaction outcome can be directed by catalyst choice and substrate structure. acs.org

The introduction of heteroatoms other than oxygen has also been achieved. A notable example is the synthesis of 2-((4-chlorophenyl)thio)-1-mesitylethanol, which introduces a sulfur-containing functional group. hbni.ac.in This type of C-S bond formation expands the range of accessible derivatives, potentially leading to materials with unique electronic or biological properties.

These advanced functionalization techniques are critical for developing tailored this compound derivatives. The choice of catalyst and reaction conditions allows for precise control over the resulting molecular architecture and, consequently, its macroscopic properties.

| Functionalization Type | Reactants | Catalyst/Reagent | Product | Tailored Property/Application |

| Etherification | 1-Mesitylethanol, 1-Pentanol | Fe(NO₃)₃·9H₂O | 1-(1-Pentyloxyethyl)-2,4,6-trimethylbenzene | Modified polarity and solubility |

| Etherification | Secondary benzyl alcohol, Aliphatic alcohol | Alkoxyhydrosilane | Unsymmetrical dialkyl ether | Access to diverse ether derivatives |

| Methylation | 1-Mesitylethanol, Methanol | (NNC)Ru(II) complex | Dimethylated alcohol derivative | Introduction of alkyl groups |

| Alkylation | 1-Mesitylethanol, Heptan-4-ol | Ruthenium catalyst | β-Disubstituted ketone | C-C bond formation for complex molecules |

| Ketone Synthesis | 1-Mesitylethanol, 1,5-Pentanediol | Homogeneous Manganese catalyst | Ketone derivative | Selective oxidation and C-C coupling |

| Thioetherification | 1-Mesitylethanol, 4-Chlorothiophenol | Not Specified | 2-((4-Chlorophenyl)thio)-1-mesitylethanol | Introduction of sulfur for novel properties |

Mechanistic Investigations of 2 Mesitylethanol Reactions

Elucidation of Reaction Mechanisms in Catalytic Transformations

Catalytic transformations involving 2-Mesitylethanol often proceed through intricate pathways that are highly dependent on the catalyst system and reaction conditions. Mechanistic studies, including kinetic analyses and deuterium-labeling experiments, have been instrumental in unraveling these complex processes.

The "borrowing hydrogen" or "hydrogen autotransfer" principle is a powerful, atom-economical strategy for forming carbon-carbon and carbon-heteroatom bonds. univie.ac.atcsic.es This methodology typically involves three key steps: the catalyst first dehydrogenates an alcohol to an intermediate aldehyde or ketone, which then participates in a subsequent reaction. Finally, the hydrogen that was "borrowed" is returned to the newly formed intermediate in a reduction step. univie.ac.atcsic.es

In the context of this compound, its behavior in borrowing hydrogen reactions highlights the significant impact of steric hindrance. For instance, in a ruthenium-catalyzed cross-coupling of secondary alcohols, the reaction of 1-mesitylethanol with the sterically demanding adamantan-2-ol did not yield the expected alkylated product. Instead, an olefin product was selectively formed in high yield. thieme-connect.com This outcome suggests that the steric bulk around the ruthenium catalyst center impeded the normal borrowing-hydrogen pathway. thieme-connect.com Similarly, when 1-mesitylethanol was reacted with heptan-4-ol, a mixture of the alkylated product and an olefin was obtained, indicating that the borrowing-hydrogen pathway was partially interrupted by steric factors. thieme-connect.comthieme-connect.de These findings demonstrate that while this compound can participate in such reactions, its bulky mesityl group can disrupt the typical catalytic cycle, leading to alternative reaction pathways like the formation of α,β-unsaturated ketone intermediates. thieme-connect.com

A manganese-catalyzed cascade hydrogen borrowing sequence has also been explored for the synthesis of substituted cyclohexanes from diols and secondary alcohols. researchgate.net The coupling of the sterically more hindered 1-mesitylethanol in this system resulted in a 37% isolated yield of the corresponding cyclohexane (B81311) product, demonstrating the feasibility, albeit with moderate success, of using sterically encumbered alcohols in this transformation. researchgate.net

The formation of ethers from alcohols often proceeds through mechanisms involving carbocationic intermediates, especially with secondary benzylic alcohols. Iron(III)-catalyzed dehydrative etherification of secondary benzylic alcohols involves the formation of a benzylic carbocation in situ. acs.orgacs.org The stability of this intermediate is a key factor in the reaction's progress. acs.org

In the case of this compound, its steric hindrance presents a challenge for etherification reactions. In an iron-catalyzed reaction with 1-pentanol (B3423595), the corresponding unsymmetrical ether was formed in a modest 45% yield, highlighting the influence of steric bulk on the reaction efficiency. acs.org However, an alternative alkoxyhydrosilane-mediated cross-etherification reaction between secondary benzyl (B1604629) alcohols and aliphatic alcohols proved more successful. Under these conditions, 1-Mesitylethanol was a suitable substrate, affording the corresponding ether in a high yield of 94%. researchgate.net Mechanistic studies indicated that this reaction also proceeds through the formation of a carbocation derived from the benzyl alcohol. researchgate.net This suggests that the choice of mediator or catalyst system is critical to overcoming the steric challenge posed by the mesityl group and facilitating the formation of the key carbocationic intermediate.

Achieving stereochemical control in reactions is a central goal of modern organic synthesis. For chiral molecules like this compound, understanding the mechanisms that govern enantioselectivity is paramount for the synthesis of single-enantiomer products.

The enantioselectivity of a reaction is determined by the energy difference between the diastereomeric transition states leading to the different enantiomers. csic.es Even small energy differences, on the order of 2 kcal/mol, can result in high enantiomeric excess (ee). csic.es Transition state analysis, often aided by computational modeling, provides a framework for understanding and predicting the stereochemical outcome of a reaction. nih.gov

These models often consider non-covalent interactions, such as π-π stacking or cation-π interactions, between the catalyst and the substrate in the transition state. nih.gov For example, in the kinetic resolution of benzylic alcohols using certain chiral catalysts, a proposed transition state involves the stacking of the substrate's benzene (B151609) ring over the catalyst's pyridinium (B92312) ring. nih.gov Such models can be refined through DFT calculations to provide a more accurate picture of the geometry and interactions governing enantioselection. nih.gov The development of predictive models is crucial for the rational design of more effective and selective catalysts. nih.gov

The design of chiral catalysts is a cornerstone of asymmetric synthesis. mdpi.com A fundamental principle involves creating a "chiral pocket" around the catalytic center, which restricts the possible orientations of the substrate and thus directs the reaction to favor one enantiomer over the other. csic.es This is often achieved by using ligands with bulky groups that create a specific steric environment. mdpi.com

An evolution of this strategy involves the deliberate use of attractive noncovalent interactions to position the substrate within the chiral environment of the ligand. mdpi.com This approach can lead to enhanced stereochemical control with potentially simpler ligand architectures. mdpi.com Furthermore, the concept of "chiral-at-metal" catalysis has emerged, where the chirality of the catalyst originates from a stereogenic metal center rather than from chiral ligands. rsc.orgnih.gov This offers new possibilities for catalyst design by removing the necessity for often complex chiral ligands. rsc.org

For substrates like this compound, the design of the chiral catalyst must account for the significant steric bulk of the mesityl group to achieve effective enantiodiscrimination.

Transition State Analysis and Predictive Models

Kinetic Studies of this compound Transformations

Kinetic studies are crucial for understanding the rates and mechanisms of chemical reactions involving this compound. These investigations provide valuable insights into how reaction conditions influence the speed of a transformation and help to elucidate the step-by-step pathway from reactants to products.

Several methods are employed to determine reaction order. One common approach is the method of initial rates, where the initial rate of reaction is measured at different starting concentrations of the reactants. uri.edu By comparing the rates, the power to which each reactant's concentration is raised in the rate law can be determined. uomustansiriyah.edu.iq

Another method involves graphical analysis of the concentration of a reactant over time. uri.edu The linearity of plots of concentration versus time, the natural logarithm of concentration versus time, or the inverse of concentration versus time can reveal whether a reaction is zero, first, or second order with respect to that reactant, respectively. uri.edu

In the context of reactions involving substituted secondary alcohols like 1-mesitylethanol, a sterically hindered analogue of this compound, kinetic studies have been performed. For instance, the cross-coupling of 1-phenylethanol (B42297) with cyclohexanol (B46403) was monitored, and analysis of the reaction mixture at regular intervals indicated that the reaction follows first-order kinetics with respect to the consumption of 1-phenylethanol. thieme-connect.com While direct kinetic data for this compound itself is not extensively detailed in the provided results, the principles of determining reaction order are broadly applicable. For example, in the kinetic resolution of secondary benzylic alcohols, a class of compounds to which this compound belongs, enantioselectivity and reaction rates are key parameters studied. nih.gov

Table 1: Graphical Determination of Reaction Order

| Plot | Linear Relationship Indicates | Rate Law Dependence |

| [Reactant] vs. Time | Zero-Order Reaction | Rate is independent of reactant concentration |

| ln[Reactant] vs. Time | First-Order Reaction | Rate is directly proportional to the reactant concentration |

| 1/[Reactant] vs. Time | Second-Order Reaction | Rate is proportional to the square of the reactant concentration |

This table illustrates the graphical methods used to determine the order of a reaction with respect to a specific reactant. uri.edu

For transformations involving alcohols, the rate-limiting step can vary depending on the specific reaction and catalyst system. For example, in the dehydrogenative dimerization of ethanol (B145695) on copper clusters, the rate-limiting step was found to be dependent on the size of the copper cluster and the temperature. chemrxiv.org On a single copper atom at temperatures below 524 K, the dehydrogenation of ethanol and ethoxy were the rate-limiting steps. chemrxiv.org

In the context of reactions involving molecules structurally related to this compound, mechanistic studies offer insights into potential rate-limiting steps. For instance, in the ruthenium-catalyzed cross-coupling of secondary alcohols, kinetic and deuterium-labeling studies suggested that the oxidation of aliphatic secondary alcohols is faster than that of benzylic secondary alcohols. thieme-connect.com This difference in oxidation rates is crucial for the selective formation of cross-coupling products. thieme-connect.com

Furthermore, in the iron-catalyzed etherification of secondary benzylic alcohols, the reaction's sensitivity to steric hindrance, as observed in the reaction of 1-mesitylethanol, suggests that the steric bulk around the alcohol can influence the reaction rate and potentially the rate-limiting step. acs.org Theoretical studies on the thermal degradation of 2-methoxyethanol (B45455), a related bifunctional compound, have calculated activation energies for various decomposition pathways, indicating that bond fission energies play a key role in determining the most favorable reaction channels. scienceopen.com

Table 2: Investigated Reactions and Potential Rate-Limiting Steps

| Reaction Type | Reactant(s) | Catalyst/Conditions | Observed/Proposed Rate-Limiting Step |

| Dehydrogenative Dimerization | Ethanol | Cu, Cu₂, Cu₁₃ clusters | Dependent on cluster size and temperature; includes ethanol dehydrogenation and H₂ formation. chemrxiv.org |

| Cross-Coupling of Secondary Alcohols | 1-Phenylethanol, Cyclohexanol | Ruthenium catalyst | Oxidation of the secondary alcohol. thieme-connect.com |

| Etherification | 1-Mesitylethanol, 1-Pentanol | Iron catalyst | Sensitive to steric hindrance on the secondary alcohol. acs.org |

| Thermal Degradation | 2-Methoxyethanol | High Temperature | Cα-Cβ bond fission is a dominant pathway. scienceopen.com |

This table summarizes findings from kinetic studies on related alcohol transformations, highlighting the factors that can influence the rate-limiting step.

Computational Studies and Theoretical Aspects of 2 Mesitylethanol

Quantum Chemical Calculations on 2-Mesitylethanol

Quantum chemical calculations are founded on the principles of quantum mechanics, aiming to solve the electronic Schrödinger equation to determine a molecule's energy and wavefunction. wikipedia.org These calculations provide fundamental information about molecular structure, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the spatially dependent electron density, making it a computationally efficient yet accurate approach. wikipedia.orgresearchgate.net Applications of DFT are versatile, ranging from geometry optimization to predict the most stable conformation of a molecule, to calculating a wide array of molecular properties. mdpi.com

For this compound, DFT calculations can be employed to:

Determine Ground State Geometry: By minimizing the total energy, DFT can predict bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound.

Analyze Electronic Properties: Key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO gap is an important indicator of chemical reactivity and stability. researchgate.net

Simulate Spectroscopic Data: DFT can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. nih.gov

Calculate Thermochemical Properties: Enthalpies of formation and reaction energies can be computed, providing thermodynamic insights into processes involving this compound. scienceopen.com

The accuracy of DFT calculations depends significantly on the choice of the exchange-correlation functional and the basis set. mdpi.com

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following data is hypothetical and for illustrative purposes only, demonstrating typical outputs of DFT calculations.)

| Property | B3LYP/6-31G(d) | M06-2X/6-311+G(d,p) | Unit |

| Ground State Energy | -541.2345 | -541.5678 | Hartrees |

| Dipole Moment | 1.85 | 1.92 | Debye |

| HOMO Energy | -6.21 | -6.55 | eV |

| LUMO Energy | 0.54 | 0.48 | eV |

| HOMO-LUMO Gap | 6.75 | 7.03 | eV |

The term ab initio, Latin for "from the beginning," refers to quantum chemistry methods that rely solely on theoretical principles and physical constants, without incorporating experimental data. youtube.com These methods aim for a direct solution of the Schrödinger equation. wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational approximation but does not fully account for electron correlation. wikipedia.org

More advanced and accurate methods, known as post-Hartree-Fock methods (e.g., Møller–Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC)), build upon the HF result to include electron correlation, yielding more precise energy and property predictions. wikipedia.org While computationally more demanding than DFT, ab initio methods are crucial for benchmarking and for systems where standard DFT functionals may perform poorly. wikipedia.orgasianpubs.org

For this compound, ab initio calculations could be used to:

Obtain a highly accurate reference energy and wavefunction.

Investigate excited electronic states and potential energy surfaces.

Study systems where intermolecular forces, such as van der Waals interactions, are critical, as some ab initio methods describe these phenomena more accurately than certain DFT functionals. wikipedia.org A study on 2-methoxy ethanol (B145695), a related compound, utilized the MP2 level of theory to calculate its vibrational spectra, highlighting the dependence on molecular conformation. rsc.org

Density Functional Theory (DFT) Applications

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling and simulation encompass a broader range of computational techniques that are used to study the structure, properties, and behavior of molecules and molecular systems. research.csiro.aulibretexts.org These methods can range from quantum mechanics to classical mechanics (molecular dynamics).

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are fundamental concepts in medicinal chemistry and materials science. acalog.comfrontiersin.org They are based on the principle that the biological activity or physical properties of a chemical compound are directly related to its molecular structure. researchgate.net By systematically modifying a molecule's structure and observing the corresponding changes in activity or properties, researchers can develop predictive models. nih.govfrontiersin.org

An SAR/SPR study involving this compound could explore how structural modifications affect a specific outcome. For example, one could investigate:

The role of the mesityl group: Replacing the mesityl group with other substituted aryl rings (e.g., phenyl, tolyl) or removing methyl groups could reveal the importance of steric bulk and electron-donating effects for a given activity.

Modification of the ethanol side-chain: Altering the length of the alkyl chain or the position of the hydroxyl group could influence properties like solubility, lipophilicity (LogP), and binding affinity to a biological target. mdpi.com

These relationships can be qualitative or developed into quantitative models (QSAR/QSPR) using statistical methods to correlate physicochemical descriptors with observed activity. nih.govdoi.org

Table 2: Hypothetical SPR Data for this compound Analogs (Note: This table is for illustrative purposes. IC50 represents a hypothetical measure of inhibitory concentration against an enzyme.)

| Compound | R1 | R2 | R3 | LogP (Calculated) | Hypothetical IC50 (µM) |

| 2-Phenylethanol | H | H | H | 1.36 | 150.5 |

| 2-(p-Tolyl)ethanol | H | CH₃ | H | 1.85 | 95.2 |

| This compound | CH₃ | CH₃ | CH₃ | 2.83 | 45.8 |

| 2-(2,6-Dimethylphenyl)ethanol | CH₃ | H | CH₃ | 2.34 | 62.1 |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when they bind to each other to form a stable complex. The primary goal of docking is to model the molecular recognition process and predict the binding affinity, which is often represented by a scoring function. ijper.org

While specific biological targets for this compound are not extensively documented, its structural motifs suggest potential interactions with various enzymes or receptors. For instance, compounds containing hydroxyl and aromatic groups are common in enzyme inhibitors. nih.gov Molecular docking could be used to screen this compound against a library of biological targets to generate hypotheses about its potential pharmacological effects. The process involves:

Obtaining the 3D structure of a target protein, often from a database like the Protein Data Bank (PDB).

Generating a low-energy conformation of the this compound molecule.

Placing the ligand in the binding site of the protein and sampling numerous orientations and conformations.

Scoring each pose to estimate the binding free energy, with lower scores typically indicating a more favorable interaction. researchgate.net

Docking studies can provide valuable insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-receptor complex. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound (Note: Data is hypothetical. Targets are chosen for illustrative purposes based on common enzyme classes.)

| Protein Target (PDB ID) | Putative Function | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 3HB4 | Cyclooxygenase-2 (COX-2) | -6.8 | TYR 385, ARG 120 |

| 1S78 | Tyrosinase | -5.9 | HIS 263, VAL 283 |

| 6EHB | Vibrio cholerae protein | -7.2 | ILE 145, PHE 213 |

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

Mechanistic Insights from Computational Analysis

Computational analysis is a powerful tool for elucidating reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone. asianpubs.org By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. rsc.org

For a reaction involving this compound, such as its synthesis via the reaction of mesitylmagnesium bromide with ethylene (B1197577) oxide or its potential metabolic oxidation, computational methods can provide key insights:

Identification of Intermediates and Transition States: Quantum chemical methods like DFT can be used to calculate the structures and energies of all species along a proposed reaction coordinate, including short-lived intermediates and high-energy transition states.

Calculation of Activation Barriers: The energy difference between the reactants and the transition state gives the activation energy (energy barrier) for a reaction step. rsc.org The pathway with the lowest activation barrier is generally the most kinetically favorable. scienceopen.com

Kinetic and Thermodynamic Control: By comparing the activation energies for different pathways and the relative energies of the final products, it is possible to determine whether a reaction is under kinetic or thermodynamic control. A study on the coupling of the structurally similar 1-mesitylethanol used this approach to understand reaction outcomes. researchgate.net

This detailed mechanistic information is invaluable for optimizing reaction conditions, designing more efficient synthetic routes, and understanding the fundamental reactivity of the molecule.

Energy Barriers and Reaction Pathways

At present, detailed computational studies specifically delineating the energy barriers and reaction pathways for the unimolecular or bimolecular reactions of this compound are not extensively available in peer-reviewed literature. Theoretical investigations into the reaction kinetics and thermodynamics of similar, less sterically hindered alcohols are more common.

However, we can infer general principles from related research. For instance, in the context of iron-catalyzed etherification reactions, it has been proposed that secondary benzylic alcohols, a class to which 1-mesitylethanol (a constitutional isomer of this compound) belongs, can proceed through the formation of a benzylic carbocation. The stability of such an intermediate is a key factor in determining the reaction pathway. In a proposed mechanism for the iron(III)-catalyzed dehydrative etherification, the reaction of a secondary benzylic alcohol leads to a zwitterionic intermediate, which then transforms via C–O bond cleavage and the in situ formation of a benzylic carbocation. acs.org The energy barrier for this step would be influenced by the electronic and steric effects of the substituents on the phenyl ring. For this compound, the presence of the three methyl groups on the aromatic ring would be expected to stabilize a carbocation at the benzylic position through inductive and hyperconjugative effects, although the primary alcohol nature of this compound means a primary carbocation would be highly unstable and an unlikely intermediate.

In the absence of specific data for this compound, a hypothetical reaction, such as its dehydration to form mesitylethene, would proceed via a transition state where the C-O bond is partially broken and a C-H bond on the adjacent carbon is also partially broken, leading to the formation of a water molecule and a double bond. The energy barrier for this elimination reaction would be a critical parameter, and it is expected to be significantly influenced by the steric hindrance imposed by the mesityl group.

Transition State Geometries

The geometry of a transition state is the specific arrangement of atoms at the highest point on the potential energy surface along a reaction coordinate. For reactions involving this compound, the transition state geometries would be heavily influenced by the steric bulk of the mesityl group.

For example, in a hypothetical bimolecular substitution reaction (S_N2) at the carbon bearing the hydroxyl group, the attacking nucleophile would need to approach from the backside of the C-O bond. The bulky mesityl group on the adjacent carbon would create significant steric hindrance, likely distorting the typical trigonal bipyramidal transition state geometry and raising its energy, thus disfavoring such a pathway.

In the case of an elimination reaction, such as dehydration, the transition state would involve a specific dihedral angle between the departing hydroxyl group and the proton being abstracted. The bulky mesityl group would again play a crucial role in defining the lowest energy conformation of this transition state. Computational modeling would be essential to determine the precise bond lengths and angles at this critical point.

While specific computational data on the transition state geometries for reactions of this compound are not readily found in the literature, general principles of physical organic chemistry suggest that the steric and electronic effects of the mesityl group are the dominant factors in determining the structure and stability of any such transition states.

Advanced Applications and Research Directions

2-Mesitylethanol in Medicinal Chemistry Research

The field of medicinal chemistry constantly seeks novel molecular frameworks to design drugs with improved efficacy, selectivity, and pharmacokinetic properties. The 2-phenethylamine scaffold is a crucial component in many drug-like entities. beilstein-journals.org this compound, as a derivative of this scaffold, presents a versatile platform for the synthesis of new bioactive molecules and for optimizing existing drug candidates.

Bioactive compounds are substances that have a biological effect on living organisms, and their design is a cornerstone of drug discovery. researchgate.net Phenolic compounds, in particular, are known for a wide spectrum of bioactivities, including antioxidant, anti-inflammatory, and antimicrobial properties. frontiersin.orgmdpi.com The mesityl group (a trimethylbenzene ring) in this compound is a substituted phenol (B47542), which can be a starting point for creating new chemical entities.

Researchers can modify the this compound structure to explore new "chemical space" around known bioactive compounds. beilstein-journals.org This involves making systematic changes to the molecule to enhance its interaction with biological targets like enzymes or receptors. nih.gov For instance, the core structure can be used to synthesize derivatives with potential applications in treating a range of diseases. gsconlinepress.com The esterification of the alcohol group with various phenolic acids is a known strategy to enhance the antioxidant activity of parent molecules like tyrosol, a compound structurally related to this compound. mdpi.com

Table 1: Potential Modifications of this compound for Bioactivity

| Modification Site | Type of Reaction | Potential Bioactive Moiety Introduced | Targeted Property |

| Hydroxyl Group | Esterification | Phenolic Acids (e.g., Caffeic Acid) | Enhanced Antioxidant Activity mdpi.com |

| Aromatic Ring | Electrophilic Substitution | Nitro or Halogen groups | Modulation of Electronic Properties |

| Ethyl Bridge | Chain Modification | Introduction of Heteroatoms | Altered Pharmacokinetics |

| Methyl Groups | Oxidation/Functionalization | Carboxylic Acid or Halide | New Interaction Points |

These modifications aim to create a library of novel compounds derived from this compound, which can then be screened for various biological activities.

A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body through metabolic processes. actamedicamarisiensis.ro This strategy is often used to overcome issues with a drug's formulation, delivery, or to improve its drug-like properties such as lipophilicity and membrane permeability. actamedicamarisiensis.ronih.gov

The hydroxyl group of this compound is an ideal functional group for prodrug design. researchgate.net It can be temporarily masked, most commonly by forming an ester linkage. Esterase enzymes, which are abundant in the body, can then hydrolyze this ester bond to release the active parent drug. nih.gov This approach has been successfully used to mask polar hydroxyl or phenolic groups, thereby increasing a molecule's ability to cross biological membranes. nih.govresearchgate.net For example, bambuterol (B1223079) is a prodrug of terbutaline (B1683087) where the phenolic hydroxyl groups are masked, leading to reduced first-pass metabolism and a prolonged effect. actamedicamarisiensis.ro Similarly, the hydroxyl group of this compound could be esterified to create a more lipophilic prodrug, potentially improving its oral bioavailability or enabling targeted delivery. researchgate.net

Key Prodrug Strategies Applicable to this compound:

Esterification: Forming an ester with a carboxylic acid to increase lipophilicity. actamedicamarisiensis.ro

Carbonate Formation: Reacting with a chloroformate to create a carbonate linkage.

Phosphate (B84403) Esters: Introducing a phosphate group to significantly increase water solubility for intravenous formulations.

Hypertension is a major risk factor for cardiovascular diseases, and oxidative stress is implicated in its development. frontiersin.org Many phenolic compounds exhibit both antioxidant and antihypertensive properties. nih.gov Their antioxidant effects are often due to their ability to scavenge free radicals and chelate metals, which can help reduce oxidative stress in the body. nih.gov

Phenolic acids such as ferulic acid and sinapic acid have demonstrated the ability to lower blood pressure and inhibit angiotensin-converting enzyme (ACE), a key enzyme in blood pressure regulation. frontiersin.orgmdpi.comdoaj.org Given that this compound is a phenolic compound, its derivatives are rational candidates for investigation in this area. britannica.com Research could focus on synthesizing derivatives of this compound and evaluating their ability to:

Inhibit ACE activity: A common mechanism for antihypertensive drugs. mdpi.comdoaj.org

Scavenge free radicals: To measure direct antioxidant capacity. frontiersin.org

Increase nitric oxide (NO) production: Enhanced NO bioavailability improves endothelial function and can lower blood pressure. mdpi.com

Reduce lipid peroxidation: Protecting cells from oxidative damage. mdpi.com

Studies on related compounds have shown that even small structural changes can significantly impact these activities, suggesting that a research program based on this compound could yield potent new agents. mdpi.com

Prodrug Design

This compound in Materials Science and Engineering

Materials science focuses on designing and discovering new materials. mit.edu The inherent chemical functionalities of this compound—the aromatic ring and the hydroxyl group—make it a valuable monomer or modifier for creating advanced polymers and functional materials. frontiersin.org Phenolic compounds are already used as starting materials for plastics and resins. britannica.com

Polymers are large molecules built from smaller repeating units called monomers. mit.edu The synthesis of new polymers is crucial for developing materials with tailored properties. This compound can participate in step-growth polymerization, a process where bi-functional or multi-functional monomers react to form polymers. nih.gov

The hydroxyl group allows this compound to act as an alcohol in polymerization reactions. This enables its incorporation into several important classes of polymers:

Polyesters: By reacting with a dicarboxylic acid, this compound can form a polyester. The bulky mesityl group would be incorporated into the polymer backbone, likely influencing properties like thermal stability and rigidity.

Polyurethanes: The reaction of the hydroxyl group with an isocyanate group leads to the formation of polyurethanes, a versatile class of polymers.

Acrylic Resins: The hydroxyl group can be used to create functional acrylic monomers, which are then polymerized. Ethanol-soluble acrylic resins are developed using monomers that contain hydroxyl groups. google.com

Furthermore, as a phenol derivative, this compound could be a component in the synthesis of phenolic resins or be used to modify epoxy resins. researchgate.net The incorporation of the sterically hindered mesityl group could impart unique characteristics to the resulting thermoset, such as improved thermal resistance or altered mechanical properties.

Functional materials are designed to possess specific properties that allow them to perform a particular function, such as sensing, actuation, or demonstrating a specific optical or electronic response. researchgate.net The unique combination of an aromatic ring and an alcohol in this compound can be leveraged to create such materials.

The introduction of functional groups onto a polymer backbone can dramatically alter its properties. By incorporating this compound, the resulting material gains the properties of the mesityl group. This could lead to:

Materials with High Thermal Stability: The bulky, rigid aromatic structure of the mesityl group can increase the glass transition temperature (Tg) of polymers, making them more resistant to heat.

Hydrophobic Surfaces: The nonpolar mesityl group can increase the hydrophobicity of a material's surface, which is useful for coatings and water-repellent applications.

Modified Optical Properties: Aromatic groups can influence a material's refractive index and UV absorption characteristics.

The use of functionalized resins is a key area of research for applications like the purification of specific compounds or for creating materials with enhanced performance. acs.org For example, ethanol (B145695) is sometimes used as a solvent or additive during resin synthesis, and its presence can affect the final properties of the material. acs.orgmdpi.com Using a functional alcohol like this compound directly in the synthesis provides a way to covalently incorporate its properties into the material itself.

Table 2: Potential Functional Materials Derived from this compound

| Polymer Type | Monomer/Modifier Role of this compound | Potential Functional Property | Possible Application |

| Polyester | Diol Component | Increased Thermal Stability, Hydrophobicity | High-performance engineering plastics |

| Polyurethane | Polyol Component | Enhanced Rigidity and Chemical Resistance | Specialized foams and elastomers |

| Epoxy Resin | Modifying Agent | Improved Thermal and Mechanical Properties | Adhesives, composites, coatings |

| Acrylic Polymer | Functional Monomer | Modified Surface Energy, UV Resistance | Optical lenses, specialty coatings |

Development of Novel Polymers and Resins

Role of this compound in Catalysis Research

The sterically demanding nature of the mesityl group in this compound, coupled with the reactive hydroxyl functionality, presents opportunities for its application in catalysis research, primarily in the development of specialized ligands for homogeneous catalysis and as a potential component in systems for asymmetric synthesis.

The hydroxyl group of this compound serves as a synthetic handle for the introduction of phosphorus-containing moieties, enabling the creation of phosphite (B83602) ligands. Phosphite ligands are a significant class of ancillary ligands in homogeneous catalysis, valued for their strong π-accepting properties and the ease with which their steric and electronic characteristics can be tuned.

The general synthesis of phosphite ligands involves the reaction of an alcohol with a phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃) or a chlorophosphite. chemolink.comrsc.org In the case of this compound, its reaction with a suitable phosphorus source would yield a phosphite ligand where the bulky mesityl group is positioned to create a sterically hindered environment around a coordinated metal center. This steric bulk can influence the regioselectivity and activity of a catalytic reaction by controlling the access of substrates to the metal.

While specific research detailing the synthesis and application of phosphite ligands derived directly from this compound is not extensively documented in peer-reviewed literature, the principles of ligand design support its potential. The table below illustrates the potential synthesis and structural features of a hypothetical phosphite ligand based on this compound.

Table 1: Hypothetical Phosphite Ligand from this compound

| Feature | Description |

| Ligand Name | Tris(2-mesitylethyl) phosphite |

| Synthetic Precursors | This compound and Phosphorus Trichloride (PCl₃) |

| Key Structural Feature | Three bulky mesitylethyl groups attached to a central phosphorus atom. |

| Potential Catalytic Role | The significant steric hindrance could be advantageous in reactions where selectivity is controlled by the size of the ligand, such as hydroformylation or cross-coupling reactions. chemolink.comnih.gov |

It is important to note that the amino derivative, 2-Amino-2-mesitylethanol, has been successfully used as a precursor for chiral bis(oxazoline) ligands. vulcanchem.com These ligands have proven effective in iron-catalyzed enantioconvergent Suzuki-Miyaura cross-couplings, where the steric bulk of the mesityl group is credited with enhancing enantioselectivity. vulcanchem.com This successful application of a closely related structure underscores the potential utility of the mesityl scaffold in ligand design.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org Effective chiral auxiliaries are typically readily available in enantiopure form, easily attached and removed, and provide high levels of stereocontrol. york.ac.uk

There is currently limited direct evidence in the scientific literature of this compound being employed as a chiral auxiliary. However, its structure possesses a stereogenic center when the hydroxyl group is attached to the first carbon of the ethyl chain (1-Mesitylethanol) or if the ethyl chain is further substituted. For this compound to be used as a chiral auxiliary, it would need to be available in an enantiomerically pure form and be attached to a prochiral substrate.

The bulky mesityl group could, in principle, shield one face of a reactive intermediate, thereby directing the approach of a reagent to the opposite face. This is a key principle in how many chiral auxiliaries function. sioc-journal.cn The table below compares the structural features of a hypothetical chiral this compound-based auxiliary with the well-established Evans oxazolidinone auxiliaries.

Table 2: Comparison of this compound with Evans Auxiliaries

| Feature | (Chiral) this compound Derivative | Evans Oxazolidinone Auxiliaries |

| Chiral Scaffold | A single stereocenter on the ethyl chain. | Typically two stereocenters within a rigid five-membered ring. wikipedia.org |

| Mode of Attachment | Ester or ether linkage to the substrate. | Amide linkage to the substrate. sioc-journal.cn |

| Stereocontrol Element | Steric bulk of the mesityl group. | The substituent on the oxazolidinone ring (e.g., isopropyl, phenyl) directs the conformation of the attached acyl group, shielding one face. wikipedia.orgsioc-journal.cn |

| Rigidity | Relatively flexible due to free rotation around single bonds. | Rigid cyclic structure, which enhances the predictability of the stereochemical outcome. wikipedia.org |

While the use of this compound itself as a chiral auxiliary is not established, its derivatives could potentially serve this role. For instance, the enantiomerically enriched synthesis of 2-Amino-2-mesitylethanol is achieved using (S)-tert-butanesulfinamide as a chiral auxiliary, highlighting that the mesityl-containing fragment can be part of a molecule undergoing highly stereoselective synthesis. vulcanchem.com

Ligand Design for Homogeneous Catalysis

Environmental and Sustainable Chemistry Perspectives

The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign and the study of how chemical compounds behave in the environment.

Traditional syntheses of alcohols often involve multi-step processes that may use hazardous reagents or generate significant waste. Research into greener synthetic methods is ongoing, with a focus on catalysis and the use of renewable resources.

Iron-Catalyzed Etherification and Potential Adaptation: One promising green approach is the use of earth-abundant and non-toxic metal catalysts. Iron-catalyzed dehydrative etherification of alcohols has been reported as an environmentally benign method. acs.org While this method is for ether synthesis, the underlying principle of activating alcohols with an iron catalyst could potentially be adapted for other transformations, or for the synthesis of this compound precursors.

Biocatalysis: Biocatalytic methods, using whole microorganisms or isolated enzymes, offer a highly selective and environmentally friendly route to chiral alcohols. mdpi.com For example, microorganisms such as Aspergillus niger have been used for the hydroxylation of 2-phenylethanol. mdpi.com Similar biocatalytic systems could potentially be developed for the synthesis of this compound from a suitable precursor like mesitylene (B46885) or a derivative. Whole-cell biocatalysts, such as Gluconobacter oxydans, are known to oxidize a range of alcohols, including 2-phenylethanol. chemrxiv.org

Table 3: Potential Green Synthesis Approaches for this compound

| Approach | Description | Green Chemistry Principles Addressed |

| Iron Catalysis | Utilizes an earth-abundant, low-toxicity metal catalyst for alcohol activation. acs.org | Use of catalysts, safer solvents and reagents. |

| Biocatalysis | Employs enzymes or whole microorganisms to perform specific transformations under mild, aqueous conditions. mdpi.commdpi.comchemrxiv.org | Use of renewable feedstocks, catalysis, reactions at ambient temperature and pressure. |

| Organosilane Mediators | Use of non-toxic and environmentally benign organosilane compounds to facilitate reactions like cross-etherification of alcohols, which could be adapted for synthesis. | Safer chemicals, waste prevention. |

There is a lack of specific studies on the environmental degradation of this compound. However, inferences can be drawn from studies on structurally similar compounds, such as other aromatic alcohols and substituted phenols.

Biodegradation: The biodegradation of aromatic compounds is a key process in their removal from the environment. Microorganisms have evolved diverse metabolic pathways to break down these substances. unesp.br For compounds like this compound, degradation would likely be initiated by oxidation.

Aerobic degradation pathways for similar molecules like 1-phenylethanol (B42297) often involve initial oxidation of the alcohol to the corresponding ketone (acetophenone in the case of 1-phenylethanol), followed by further enzymatic reactions that lead to ring cleavage. nih.gov Alternatively, the aromatic ring itself can be hydroxylated by monooxygenases or dioxygenases, a common strategy for activating the stable benzene (B151609) ring for subsequent cleavage. mdpi.com

Anaerobic degradation of aromatic compounds is also possible, though often slower than aerobic processes. researchgate.net For instance, some anaerobic bacteria can degrade styrene (B11656) to 2-phenylethanol, which is then further metabolized. oup.com The presence of ethanol can sometimes impact the biodegradation of other aromatic compounds in contaminated sites, as it can be a preferred carbon source for microorganisms. mass.govmedigraphic.comresearchgate.net

Abiotic Degradation: Abiotic degradation mechanisms for organic compounds in the environment include photolysis (breakdown by light) and oxidation by reactive species in the atmosphere or water. The aromatic ring in this compound would be susceptible to attack by hydroxyl radicals, a key oxidant in the atmosphere.

Table 4: Microorganisms Capable of Degrading Structurally Similar Aromatic Compounds

| Microorganism | Compound Degraded | Degradation Condition |

| Pseudomonas sp. | Phenol derivatives | Aerobic researchgate.net |

| Aromatoleum aromaticum | Acetophenone, 1-Phenylethanol | Anaerobic/Aerobic nih.gov |

| Aspergillus niger | 2-Phenylethanol | Aerobic mdpi.com |

| Rhodococcus rhodochrous | Styrene (via ring oxidation) | Aerobic oup.com |

| Corynebacterium sp. | Styrene (to 2-phenylethanol) | Aerobic oup.com |

Given its structure as an alcohol with an aromatic ring, it is plausible that this compound would be susceptible to microbial degradation, preventing long-term persistence in the environment. However, specific studies are needed to confirm the exact pathways and rates of its degradation.

Analytical and Characterization Techniques for 2 Mesitylethanol

Spectroscopic Methods for Structure Elucidation

Spectroscopy is a fundamental tool for elucidating the molecular structure of compounds by observing the interaction of electromagnetic radiation with the substance. For 2-Mesitylethanol, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific signals correspond to the different types of protons present in the molecule. The aromatic protons on the mesitylene (B46885) ring typically appear as a singlet in the aromatic region of the spectrum. The protons of the three methyl groups attached to the benzene (B151609) ring also produce distinct singlets. The methylene (B1212753) (-CH2-) and hydroxyl (-OH) protons of the ethanol (B145695) group give rise to signals whose chemical shifts and multiplicities are characteristic of their chemical environment. For instance, the methylene protons adjacent to the aromatic ring and the hydroxyl group will exhibit specific splitting patterns due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum will show signals for the aromatic carbons of the mesitylene ring, the three methyl carbons, and the two carbons of the ethanol side chain. The chemical shifts of these carbons are indicative of their local electronic environment. For example, the carbon atom bonded to the hydroxyl group will have a characteristic chemical shift in the downfield region compared to the other aliphatic carbons.

A representative, though not experimentally derived for this specific article, ¹H NMR data set for a related compound, 2-((4-Chlorophenyl)thio)-1-mesitylethanol, shows the mesityl protons as a singlet at 6.82 ppm and the methyl groups as singlets at 2.32 and 2.26 ppm. rsc.org While not identical, this provides an insight into the expected regions for the signals in this compound.